molecular formula C17H12ClFN2O2 B2584301 Methyl 3-(3-chlorophenyl)-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1207030-86-1

Methyl 3-(3-chlorophenyl)-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2584301
CAS RN: 1207030-86-1
M. Wt: 330.74
InChI Key: UETFVHFFISUEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-chlorophenyl)-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H12ClFN2O2 and its molecular weight is 330.74. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-chlorophenyl)-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-chlorophenyl)-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives have been extensively synthesized and characterized for their potential applications in medicinal chemistry. For example, novel 4(3H)-quinazolinone derivatives have been synthesized to evaluate their anti-inflammatory and analgesic activities, indicating a broad interest in the structural utility and functionalization of quinazoline compounds for therapeutic purposes (Farag et al., 2012).

Antimicrobial Applications

Quinazolinone derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents. For instance, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and demonstrated activity against various bacterial and fungal strains (Desai et al., 2011).

Pharmacological Properties

The pharmacological properties of quinazoline derivatives extend beyond their antimicrobial potential. Some derivatives have been explored for their myorelaxant activities, which could have implications in developing treatments for conditions involving smooth muscle contraction (Gündüz et al., 2008).

Anticancer and Antinociceptive Potential

Quinazoline derivatives have also been evaluated for their anticancer and antinociceptive activities. Organocatalytic synthesis of certain quinazoline derivatives has shown promising results in in vivo tests for anticonvulsant, antinociceptive, and anti-inflammatory properties, suggesting a potential role in pain management and cancer treatment (Wilhelm et al., 2014).

Molecular Docking and Computational Studies

Molecular docking studies of quinazoline derivatives have identified compounds with significant anticancer and antimicrobial activities, highlighting the utility of computational approaches in optimizing these molecules for specific biological targets (Katariya et al., 2021).

properties

IUPAC Name

methyl 6-chloro-4-(4-fluoroanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-5-3-11(19)4-6-12)13-8-10(18)2-7-14(13)21-16/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETFVHFFISUEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.